molecular formula C9H13N B2982610 N-(2-Propynyl)-N,N-di(2-propenyl)amine CAS No. 86199-28-2

N-(2-Propynyl)-N,N-di(2-propenyl)amine

Cat. No.: B2982610
CAS No.: 86199-28-2
M. Wt: 135.21
InChI Key: HJMSZRMNNYWHLX-UHFFFAOYSA-N
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Description

“N-(2-Propynyl)-N,N-di(2-propenyl)amine” is a chemical compound that contains a propynyl group and two propenyl groups . The propynyl group has the structure HC≡C−CH2–R, and the propenyl group has the structure CH=CHCH3 . Other names for this compound include N,N-Dimethyl-2-propyn-1-amine, 1-Dimethylamino-2-propyne, 3-Dimethylamino-1-propyne, N,N-dimethyl propargylamine, Dimethyl propargylamine, and dimethyl (prop-2-ynyl)amine .


Molecular Structure Analysis

The molecular structure of “this compound” can be described by the formula C5H9N . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, the compound’s propenyl and propynyl groups are known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 83.1317 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Functionalization

  • New Synthesis Methods

    Propargylamines, including variants of N-(2-Propynyl)-N,N-di(2-propenyl)amine, can be synthesized efficiently through the transformation of 1-(arylmethyl)-2-(bromomethyl)aziridines. This process involves several steps, including a novel analogue of the Hofmann elimination and subsequent functionalization reactions, which are potentially useful for medicinal and agrochemical applications (D’hooghe, Van Brabandt, & de Kimpe, 2004).

  • Rearrangements of Ylides

    The compound, when reacted with α-diazo ketones, catalyzed by specific complexes, leads to the formation of α-amino ketones through rearrangement of transient nitrogen ylides. This process has been proven to be highly efficient and specific, resulting in a variety of compounds that have not yet been reported (Zotto et al., 2000).

  • Access to α-(Trifluoromethyl)-δ-keto Amides

    N,N-Dibutyl(3,3,3-trifluoro-1-propynyl)amine reacts with unsaturated ketones or aldehydes to form Diels-Alder adducts, leading to α-trifluoromethylated δ-keto amides. This is an efficient access to such compounds, which might have significant applications (Mantani et al., 2000).

Catalysis and Chemical Reactions

  • Reductive Amination

    The compound has been used in reductive amination processes for the synthesis of N-methylated and N-alkylated amines. This is particularly important as these structural motifs are found in numerous life-science molecules (Senthamarai et al., 2018).

  • Sulfonylation of Alcohols

    It plays a role in the sulfonylation of 2-alkynyl and 2-alkenyl alcohols using specific catalytic processes. The method is safe and avoids the production of hazardous byproducts, indicating its potential for large-scale industrial applications (Tanabe et al., 1995).

  • Lewis Acid-Catalyzed Reactions

    The compound, when reacted with carbonyl compounds in the presence of a Lewis acid, yields α-(trifluoromethyl)-α,β-unsaturated amides with high stereoselectivity. This showcases its potential in stereoselective synthesis (Mantani et al., 1999).

Photocatalysis and Environmental Applications

  • Artificial Photosynthesis

    Modified Bi2WO6 particles, when treated with propyl amine groups including 2-propynylamine, have shown potential in artificial photosynthesis reactions. This indicates the role of such compounds in environmental and sustainable energy research (Morais et al., 2020).

  • Photoredox Catalysis

    this compound might be involved in photoredox-based catalysis systems for site-selective amination, emphasizing its role in the development of pharmaceutical compounds (Romero et al., 2015).

Future Directions

The future directions for research on “N-(2-Propynyl)-N,N-di(2-propenyl)amine” and similar compounds could involve exploring their unique thermodynamic and photochemical properties . These properties could have potential applications in various fields, including materials science and pharmaceuticals.

Properties

IUPAC Name

N-prop-2-enyl-N-prop-2-ynylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-4-7-10(8-5-2)9-6-3/h1,5-6H,2-3,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMSZRMNNYWHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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